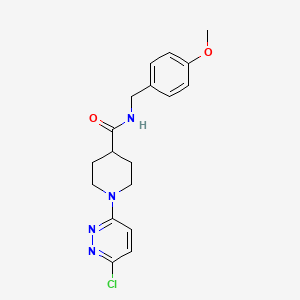![molecular formula C17H15N3O2S B10981089 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10981089.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Name: N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Synonyms: Notable synonyms include its CAS number 681139-96-8.
Molecular Formula: C₁₉H₂₁F₂N₃O₂S
Molecular Weight: 393.45 g/mol
Melting Point: Not specified
Boiling Point: Not specified
Stability: Information not available
Water Solubility: Not specified
Index of Refraction: Not specified
Physicochemical Properties: This compound is a complex heterocyclic molecule with a fused cyclopentathiazole ring and a quinoline moiety. Its structure suggests potential biological activity.
Preparation Methods
Synthetic Routes: Detailed synthetic routes are not readily accessible in the literature. research laboratories may explore various synthetic pathways to access this compound.
Reaction Conditions: These would depend on the specific synthetic route chosen.
Industrial Production: Industrial-scale production methods are not widely documented. It’s likely that this compound is primarily synthesized in research settings.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformations.
Major Products: The products formed from these reactions would depend on the reaction type and starting materials.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, coordination chemistry, and potential ligand properties.
Biology: Investigations could focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: It could serve as a lead compound for drug development, targeting specific pathways or receptors.
Industry: Applications in materials science or catalysis are possible.
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets (e.g., enzymes, receptors).
Pathways: Further studies would be needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list of similar compounds, researchers might compare it with related heterocyclic molecules, considering structural features and reactivity.
Remember that detailed experimental data and comprehensive studies would be necessary to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c1-20-13-7-3-2-5-10(13)11(9-15(20)21)16(22)19-17-18-12-6-4-8-14(12)23-17/h2-3,5,7,9H,4,6,8H2,1H3,(H,18,19,22) |
InChI Key |
YQIFGAGXLXRECI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide](/img/structure/B10981006.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10981007.png)
![Ethyl 2-[(2,6-dichlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10981033.png)
![1-benzyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981041.png)
![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10981043.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B10981051.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10981058.png)
![2-phenyl-2-(phenylsulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B10981061.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-leucinamide](/img/structure/B10981062.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(phenylcarbamoyl)amino]thiophene-3-carboxylate](/img/structure/B10981074.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10981091.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10981094.png)

